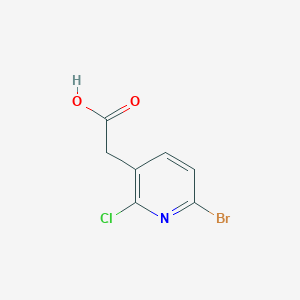![molecular formula C9H5NS2 B13131835 [2,2'-Bithiophene]-3-carbonitrile CAS No. 62494-21-7](/img/structure/B13131835.png)
[2,2'-Bithiophene]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bithiophene]-3-carbonitrile is an organic compound that belongs to the class of bithiophenes Bithiophenes are a type of heterocyclic compound consisting of two thiophene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-3-carbonitrile typically involves the cross-coupling of 2-halo thiophenes. One common method is the Stille coupling reaction, where 2,2’-bithiophene is synthesized by coupling 2-halothiophenes with organotin reagents . The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bithiophene]-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
[2,2’-Bithiophene]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other organic materials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of therapeutic agents.
Mécanisme D'action
The mechanism of action of [2,2’-Bithiophene]-3-carbonitrile involves its interaction with various molecular targets. In organic electronics, the compound acts as a semiconductor, facilitating charge transport through its conjugated system. In biological applications, it may interact with specific proteins or enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A closely related compound with similar electronic properties but lacking the nitrile group.
Thieno[3,2-b]thiophene: Another related compound used in organic electronics with a fused thiophene structure.
Uniqueness
The presence of the nitrile group in [2,2’-Bithiophene]-3-carbonitrile imparts unique electronic properties, making it more suitable for certain applications compared to its analogs. The nitrile group can also participate in additional chemical reactions, expanding its utility in synthetic chemistry.
Propriétés
Numéro CAS |
62494-21-7 |
|---|---|
Formule moléculaire |
C9H5NS2 |
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
2-thiophen-2-ylthiophene-3-carbonitrile |
InChI |
InChI=1S/C9H5NS2/c10-6-7-3-5-12-9(7)8-2-1-4-11-8/h1-5H |
Clé InChI |
NDEFFBQZJIOZKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(C=CS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)





![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
